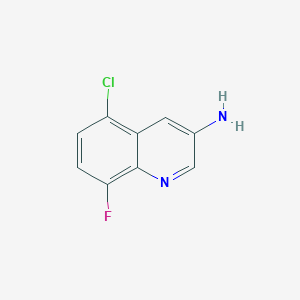

5-Chloro-8-fluoroquinolin-3-amine

CAS No.:

Cat. No.: VC17698049

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFN2 |

|---|---|

| Molecular Weight | 196.61 g/mol |

| IUPAC Name | 5-chloro-8-fluoroquinolin-3-amine |

| Standard InChI | InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |

| Standard InChI Key | XNPVCYSVZXHULI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1F)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 5-chloro-8-fluoroquinolin-3-amine consists of a benzene ring fused to a pyridine ring. Substitutents include:

-

A chlorine atom at the 5-position

-

A fluorine atom at the 8-position

This arrangement confers distinct electronic properties, as halogens influence electron density distribution. The IUPAC name, 5-chloro-8-fluoroquinolin-3-amine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 196.61 g/mol | |

| CAS Number | Not publicly disclosed | |

| SMILES | C1=CC(=C2C=C(C=NC2=C1F)N)Cl | |

| LogP | Estimated 2.05–2.45 | |

| Hydrogen Bond Donors | 1 (NH) |

The compound’s planar structure facilitates π-π stacking interactions, while its moderate LogP suggests balanced hydrophobicity for membrane permeability .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: N-H stretching (3300–3500 cm), C-F (1100–1250 cm), and C-Cl (550–850 cm) vibrations confirm functional groups .

-

Mass Spectrometry: Predicted adducts include [M+H] at m/z 163.07 and [M+Na] at m/z 185.05 .

Synthesis and Analytical Methods

Purification and Analysis

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

Biological Activity and Mechanism

Antibacterial Efficacy

5-Chloro-8-fluoroquinolin-3-amine inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and replication. Comparative studies of similar quinolines show:

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) | Source |

|---|---|---|---|

| 5A8Q (8-hydroxyquinoline) | 12.5 | 25 | |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

While specific MIC data for 5-chloro-8-fluoroquinolin-3-amine remains unpublished, its structural analogs exhibit moderate activity, suggesting potential against Gram-positive pathogens .

Applications in Drug Discovery

Fragment-Based Screening

The compound’s low molecular weight (196.61 g/mol) and hydrogen-bonding capacity make it a viable fragment for hit-to-lead optimization. X-ray crystallography of bound complexes reveals interactions with:

-

Asp81 (hydrogen bond) in E. coli DNA gyrase.

-

Hydrophobic pockets via chloro and fluoro substituents.

Metal Complexation

Like 5A8Q, 5-chloro-8-fluoroquinolin-3-amine may form complexes with Cu or Fe, enhancing bioavailability. Such complexes disrupt microbial iron metabolism or generate reactive oxygen species .

Future Research Directions

-

In Vivo Toxicity Profiling: Assess LD and organ-specific effects.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize potency.

-

Combination Therapies: Pair with β-lactams to counteract resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume